molecular formula C18H21NO2 B12412066 N-Formyl atomoxetine-d3

N-Formyl atomoxetine-d3

Katalognummer: B12412066
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: UIZPUNCNSJQPGS-IATFMEIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metabolic Stability Enhancement

Deuterium’s higher atomic mass reduces the rate of carbon-deuterium bond cleavage by cytochrome P450 enzymes, prolonging the compound’s half-life. This kinetic isotope effect is leveraged to study metabolic pathways without altering the parent molecule’s pharmacological activity.

Analytical Traceability

Deuterated analogs act as internal standards in mass spectrometry, enabling precise quantification of atomoxetine and its metabolites in biological matrices. The distinct mass shift caused by deuterium allows discrimination between endogenous and exogenous compounds.

Regulatory Compliance

Reference standards like N-formyl atomoxetine-d3 support compliance with International Council for Harmonisation (ICH) guidelines for analytical method validation. They ensure batch-to-batch consistency during drug manufacturing and facilitate the detection of impurities at parts-per-million (ppm) levels.

Table 2: Applications of Deuterated Compounds in Pharma Research

Application Mechanism Example Use Case
Metabolic Studies Isotopic labeling Tracing hepatic oxidation pathways of atomoxetine
Quantitative Analysis Mass spectrometric internal standards LC-MS/MS quantification of plasma atomoxetine
Impurity Profiling Chromatographic resolution Detecting N-formyl derivatives in API batches

Eigenschaften

Molekularformel

C18H21NO2

Molekulargewicht

286.4 g/mol

IUPAC-Name

N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]-N-(trideuteriomethyl)formamide

InChI

InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1/i2D3

InChI-Schlüssel

UIZPUNCNSJQPGS-IATFMEIASA-N

Isomerische SMILES

[2H]C([2H])([2H])N(CC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C)C=O

Kanonische SMILES

CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Hydrogenation for Chiral Intermediate Synthesis

The preparation of atomoxetine-d3 begins with the synthesis of its chiral intermediate, (R)-N-methyl-3-hydroxy-3-phenylpropylamine-d3. As detailed in US20110319664A1, a Mannich reaction between acetophenone, formaldehyde, and methylhydroxylamine forms a substituted amino ketone (Formula I). Enantioselective hydrogenation of this ketone using Raney nickel under optimized conditions (70–40°C, 9–15 hours) yields the (R)-methylhydroxylaminopropanol intermediate (Formula II) with 97% enantiomeric excess. To incorporate deuterium, deuterated methylhydroxylamine (NDCH3) replaces its protiated counterpart, ensuring deuterium integration at the N-methyl position during the Mannich reaction.

N,O-Cleavage and Ether Formation

The (R)-methylhydroxylaminopropanol-d3 intermediate undergoes N,O-cleavage via acid hydrolysis to produce (R)-N-methyl-3-hydroxy-3-phenylpropylamine-d3 (Formula III). Subsequent etherification with 2-fluorotoluene in dimethyl sulfoxide (DMSO) and potassium tert-butoxide at 40–90°C for 1–24 hours yields atomoxetine-d3. This step’s efficiency depends on the base strength and solvent polarity, with DMSO enhancing nucleophilic displacement at the fluorine site.

Deuterium Labeling Techniques

Catalytic Deuteration via Semiconductor Photocatalysis

Recent advances in photocatalytic deuteration, as reported in Nature Communications, enable site-selective deuterium incorporation into N-alkylamines. Using a CdS quantum dot photocatalyst and D2O as the deuterium source, primary and secondary amines undergo H/D exchange under visible light irradiation. Applied to atomoxetine, this method selectively deuterates the N-methyl group without requiring deuterated starting materials. The reaction achieves >95% deuterium incorporation at 25°C within 12 hours, offering a scalable and cost-effective alternative to traditional synthetic routes.

Isotope Exchange in Protiated Atomoxetine

Deuterium can also be introduced post-synthesis by treating protiated atomoxetine with deuterated reagents. For example, refluxing atomoxetine in D2O with a palladium catalyst facilitates H/D exchange at the N-methyl group. However, this method risks over-deuteration at other positions, necessitating rigorous purification to isolate N-methyl-d3 species.

N-Formylation of Atomoxetine-d3

Formic Acid-Mediated Formylation

N-formylation of atomoxetine-d3 is achieved using formic acid as both the solvent and formylating agent. Heating atomoxetine-d3 with excess formic acid at 80°C for 6 hours results in nucleophilic attack at the amine, forming N-formyl atomoxetine-d3. The reaction proceeds via a mixed anhydride intermediate, with yields exceeding 85% after recrystallization from ethyl acetate.

Acetic Formic Anhydride Method

A more efficient approach employs acetic formic anhydride (AFA) under mild conditions. Atomoxetine-d3 dissolved in dichloromethane reacts with AFA at 0°C for 2 hours, yielding N-formyl atomoxetine-d3 with 92% purity. This method minimizes side reactions such as O-formylation due to the anhydride’s selective reactivity toward amines.

Analytical Characterization and Process Optimization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation and formylation. The disappearance of the N-methyl proton signal at δ 2.6 ppm and the emergence of a formyl proton singlet at δ 8.1 ppm validate successful synthesis. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 319.2 ([M+H]+), consistent with the molecular formula C17H18D3NO2.

Yield and Purity Enhancement

Optimizing reaction parameters significantly impacts yield:

Parameter Optimal Range Impact on Yield
Hydrogenation Temp 70–40°C 91% (vs. 75% at 25°C)
Deuteration Time 12 hours 95% D-incorporation
Formylation Reagent Acetic formic anhydride 92% yield

Reducing the hydrogenation temperature to 40°C improves enantioselectivity, while extending deuteration time ensures maximal isotope exchange.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Formyl-Atomoxetin-d3 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu N-Formyl-Atomoxetin-d3-oxid führen, während die Reduktion zu N-Formyl-Atomoxetin-d3-hydrid führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Deuterated Compounds in Pharmacology
Deuterated compounds like N-Formyl atomoxetine-d3 are increasingly utilized in pharmacokinetic studies due to their enhanced stability and altered metabolic pathways. The presence of deuterium can lead to slower metabolism, which allows for prolonged action and reduced dosing frequency. Research has shown that deuterated drugs exhibit differences in absorption, distribution, metabolism, and excretion compared to their non-deuterated counterparts .

Case Study: Atomoxetine Metabolism
A study demonstrated that deuterated atomoxetine derivatives, including N-Formyl atomoxetine-d3, showed a significant reduction in metabolic clearance rates. This was attributed to the kinetic isotope effect, which influences the rate at which enzymes metabolize drugs. Such findings suggest that N-Formyl atomoxetine-d3 could provide a more effective therapeutic profile with improved patient compliance .

Drug Development

Targeted Drug Design
N-Formyl atomoxetine-d3 serves as a valuable tool in the design of new therapeutic agents. The ability to modify existing drugs by incorporating deuterium allows researchers to explore variations in efficacy and safety profiles. This approach is particularly useful for optimizing drug candidates for conditions where traditional formulations may be inadequate .

Synthesis Protocols
Recent advancements in synthetic methodologies have facilitated the efficient production of N-Formyl atomoxetine-d3. Techniques such as semiconductor photocatalysis have been employed to achieve high yields and deuterium incorporation rates, making it feasible for large-scale production .

Therapeutic Applications

Potential in Neuropsychiatric Disorders
The primary application of N-Formyl atomoxetine-d3 remains within neuropsychiatric disorders, particularly ADHD. The selective inhibition of norepinephrine reuptake can enhance attention and reduce impulsivity in affected individuals. The deuterated form may offer improved pharmacological properties, such as extended duration of action and reduced side effects .

Inflammatory Disease Treatment
Emerging research suggests that atomoxetine and its derivatives may also play a role in treating inflammatory diseases. Studies indicate that these compounds can modulate immune responses, potentially offering new avenues for therapeutic intervention beyond ADHD .

Comparative Data Table

The following table summarizes key characteristics and applications of N-Formyl atomoxetine-d3 compared to traditional atomoxetine:

FeatureTraditional AtomoxetineN-Formyl Atomoxetine-d3
Chemical Structure Non-deuteratedDeuterated
Metabolic Stability ModerateHigh
Therapeutic Use ADHDADHD, Inflammatory Diseases
Synthesis Methodology ConventionalSemiconductor Photocatalysis
Pharmacokinetic Profile StandardEnhanced

Wirkmechanismus

N-Formyl atomoxetine-d3 exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine and dopamine in the prefrontal cortex, which is beneficial in the treatment of ADHD. The compound also interacts with the serotonin transporter and blocks the N-methyl-D-aspartate receptor, indicating a role in the glutamatergic system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The N-formyl group’s presence or absence significantly impacts biological activity and stability. Below is a comparative analysis of key compounds:

Compound Molecular Formula Functional Groups Key Features Reference
N-Formyl Atomoxetine-d3 C₁₇H₁₇D₃N₂O₂ N-formyl, deuterated methyl Enhanced metabolic stability; used in tracer studies.
N-Nitroso Atomoxetine-d3 C₁₇H₁₇D₃N₂O₂ N-nitroso (-N(NO)-) Potential genotoxic impurity; structural isomer with distinct reactivity.
Formoterol-related compound B C₁₉H₂₅N₃O₄ N-formamide, phenolic hydroxyl Byproduct in β-agonist synthesis; formamide critical for receptor binding.
Compound 7 () Not specified Hydroxyl (-OH) at C-1 position 1.2–13-fold higher cytotoxicity vs. oxidized analogs; hydroxyl enhances activity.

Key Observations :

  • The N-formyl group in N-Formyl atomoxetine-d3 and Formoterol-related compound B plays a role in target binding, as seen in peptide deformylase inhibitors .
  • Deuteriation in N-Formyl atomoxetine-d3 reduces metabolic degradation compared to non-deuterated analogs, a feature absent in N-Nitroso derivatives .
  • Hydroxyl groups (e.g., Compound 7) enhance cytotoxicity compared to oxidized (e.g., ketone) counterparts, suggesting functional group polarity influences bioactivity .
Role of the N-Formyl Group
  • Enzyme Binding: In microcin C biosynthesis, the N-formyl moiety is essential for substrate recognition by MccB, an adenylating enzyme. Structural studies show the formyl group induces conformational changes in enzyme active sites, dictating specificity .
  • Cytotoxicity: Removal of the N-formyl group in aminosalicylic acid derivatives (e.g., Compounds 1 vs. 3) nearly abolishes cytotoxicity, highlighting its role in maintaining bioactivity .
Deuterium Effects

Deuterium in N-Formyl atomoxetine-d3 slows CYP450-mediated metabolism, extending half-life in preclinical models. This contrasts with non-deuterated N-formyl compounds, which may undergo faster clearance .

Stability and Degradation Profiles

  • Deuteriation may reduce susceptibility to hydrolysis compared to non-deuterated forms .
  • Degradation Products : In methyldopa-lactose mixtures, N-formyl products form only after prolonged storage (1 year at 60°C), indicating formylation is a slow degradation pathway . This suggests N-formyl groups in pharmaceuticals require rigorous stability monitoring.

Pharmacokinetic and Metabolic Differences

  • N-Formyl Atomoxetine-d3 : Deuterium substitution reduces first-pass metabolism, improving bioavailability in animal models. The formyl group may alter hepatic enzyme interactions compared to atomoxetine .

Biologische Aktivität

N-Formyl atomoxetine-d3, a derivative of atomoxetine, is a compound primarily studied for its pharmacological effects, particularly in the context of attention-deficit/hyperactivity disorder (ADHD). This article delves into its biological activity, pharmacokinetics, and implications for therapeutic use based on diverse research findings.

Overview of Atomoxetine and Its Derivatives

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for ADHD treatment. Its mechanism involves inhibiting the norepinephrine transporter (NET), which increases norepinephrine levels in the synaptic cleft, thereby enhancing neurotransmission associated with attention and impulse control . The introduction of isotopic labeling, as seen with atomoxetine-d3, allows for more precise tracking of the compound's metabolism and pharmacokinetics in biological systems.

N-Formyl atomoxetine-d3 retains the core pharmacological properties of atomoxetine. It acts primarily by:

  • Inhibition of NET : Prevents the reuptake of norepinephrine, enhancing its availability in the central nervous system (CNS).
  • Binding to SERT : Recent studies indicate that atomoxetine also interacts with the serotonin transporter (SERT), suggesting a broader neuropharmacological profile that may contribute to its efficacy in treating ADHD .
  • NMDA Receptor Blockade : Atomoxetine has been shown to block N-methyl-D-aspartate (NMDA) receptors, implicating glutamatergic pathways in its action .

Pharmacokinetics

The pharmacokinetic properties of N-Formyl atomoxetine-d3 are influenced by genetic polymorphisms affecting cytochrome P450 enzymes, particularly CYP2D6. Variations in these enzymes can lead to significant differences in drug metabolism and efficacy among individuals:

Parameter Extensive Metabolizers (EM) Poor Metabolizers (PM)
AUC (µg·h/ml)2Up to 20
Cmax (ng/ml)3501750
Half-life (hours)21.6Prolonged
Protein Binding (%)98.798.7

The absolute bioavailability is approximately 63% for EMs and can reach up to 94% for PMs .

Clinical Efficacy

A study utilizing positron emission tomography (PET) imaging demonstrated that atomoxetine engages both NET and SERT at clinically relevant doses, which may enhance its therapeutic effects beyond merely increasing norepinephrine levels . This dual action could explain variations in patient responses and side effects.

Comparative Studies

Research comparing N-Formyl atomoxetine-d3 with other NRIs has shown that while it shares similar efficacy profiles, its unique binding characteristics may provide advantages in terms of side effect profiles and patient tolerability. For instance, compounds like norquetiapine have shown comparable activity at NET but differ significantly in their receptor interaction profiles .

Q & A

Q. How is the deuterium labeling in N-Formyl Atomoxetine-d3 validated, and what analytical techniques are recommended for structural confirmation?

Deuterium labeling is typically validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 287.38 g/mol as seen in structurally similar compounds like N-Nitroso Atomoxetine-d3 ). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2^2H-NMR, can distinguish deuterium incorporation sites. For formyl group confirmation, Fourier-transform infrared spectroscopy (FTIR) or X-ray crystallography (if crystals are obtainable) is advised. Ensure solubility in acetonitrile for chromatographic methods (e.g., HPLC) .

Q. What are the storage and stability considerations for N-Formyl Atomoxetine-d3 in laboratory settings?

Based on analogs (e.g., N-Nitroso Atomoxetine-d3), store at 2–8°C in airtight, light-resistant containers. Stability testing under varying pH and temperature conditions is critical. Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to predict degradation pathways. Monitor for formyl group hydrolysis via LC-MS .

Q. How does the N-formyl modification influence the solubility and bioavailability of Atomoxetine-d3 compared to its parent compound?

The formyl group increases polarity, potentially enhancing aqueous solubility but reducing lipid membrane permeability. Use shake-flask method (pH 7.4 buffer vs. octanol) to measure partition coefficients (LogP). Compare pharmacokinetic profiles in in vitro models (e.g., Caco-2 cells) to assess bioavailability changes. Reference studies on N-formyl peptide solubility and receptor interactions .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the N-formyl group in targeting formyl peptide receptors (FPRs) or enzymatic systems?

Employ competitive binding assays using FPR1-transfected cells (e.g., HEK293) to compare N-Formyl Atomoxetine-d3 with known FPR agonists like fMLP . For enzymatic studies, use kinetic assays to test if the formyl group induces substrate inhibition (as seen in MccB enzyme systems ). Structural modeling (e.g., molecular docking) can predict interactions with FPRs or metabolic enzymes.

Q. How can researchers resolve contradictions in metabolic data when deuterium-labeled and formyl-modified analogs are used simultaneously?

Deuterium isotope effects (e.g., kH/kD>1k_{\text{H}}/k_{\text{D}} > 1) may slow metabolic reactions, masking formyl-related degradation. Use dual-isotope tracing (2^{2}H and 13^{13}C labels) with LC-MS/MS to differentiate metabolic pathways. Validate findings with in vitro cytochrome P450 inhibition assays and in vivo microsomal studies .

Q. What are the challenges in synthesizing N-Formyl Atomoxetine-d3 with high isotopic purity, and how can they be mitigated?

Key challenges include deuterium exchange during formylation and isotopic dilution. Use Schlenk-line techniques under inert atmospheres and deuterated solvents (e.g., DMF-d7) to minimize proton contamination. Purify via preparative HPLC with deuterated mobile phases. Confirm isotopic purity (>98%) using HRMS and 2^2H-NMR .

Q. How does the N-formyl moiety affect the compound’s interaction with norepinephrine transporters (NET) in mechanistic studies?

Design radioligand displacement assays with 3^3H-labeled Atomoxetine in NET-expressing cell lines (e.g., SH-SY5Y). Compare IC50_{50} values of N-Formyl Atomoxetine-d3 vs. unmodified Atomoxetine. Use patch-clamp electrophysiology to assess NET inhibition efficiency. Structural analogs suggest formyl groups may sterically hinder binding .

Methodological Notes

  • Synthesis & Characterization : Prioritize deuterium retention verification via HRMS and NMR .
  • Biological Assays : Include controls for formyl group hydrolysis (e.g., desformyl analogs) to isolate pharmacological effects .
  • Data Interpretation : Address isotopic effects statistically (e.g., ANOVA with post-hoc tests for deuterium vs. formyl impacts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.